

Application Notes and Protocols for Investigating PI3K-C2 α in Angiogenesis using Pitcoin4

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Compound of Interest

Compound Name: *Pitcoin4*

Cat. No.: *B15621803*

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Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a fundamental process in development, tissue repair, and various pathologies, including cancer and ischemic diseases. A key regulator of this complex process is the class II phosphatidylinositol 3-kinase C2 α (PI3K-C2 α). This enzyme plays a crucial role in endothelial cell signaling, migration, proliferation, and the formation of tubular structures.^{[1][2]}

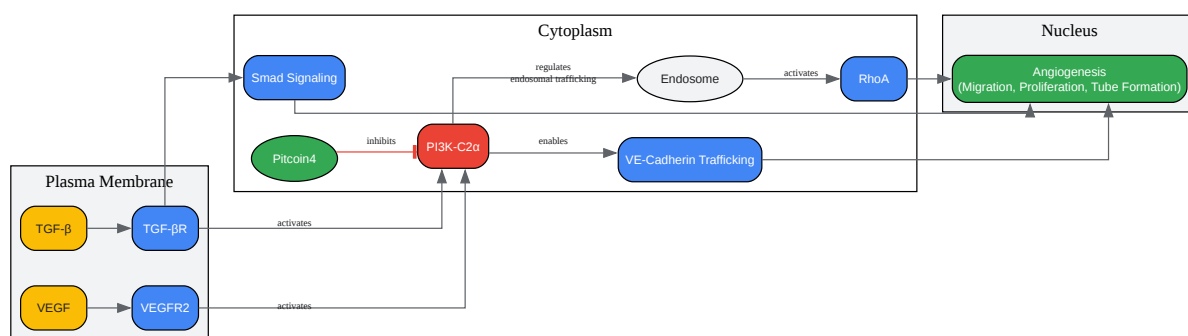
Pitcoin4 is a potent and highly selective small-molecule inhibitor of PI3K-C2 α , demonstrating nanomolar efficacy.^[3] Its high selectivity for PI3K-C2 α over other PI3K isoforms makes it an invaluable tool for elucidating the specific functions of this kinase in angiogenesis and for exploring its potential as a therapeutic target. These application notes provide detailed protocols for utilizing **Pitcoin4** to investigate the role of PI3K-C2 α in key angiogenic processes.

PI3K-C2 α Signaling in Angiogenesis

PI3K-C2 α is critically involved in the signaling cascades initiated by key pro-angiogenic factors such as Vascular Endothelial Growth Factor (VEGF) and Transforming Growth Factor- β (TGF- β). Upon ligand binding to their respective receptors (VEGFR2 and TGF- β R), PI3K-C2 α is implicated in the subsequent endosomal trafficking of these receptors, a process essential for

proper downstream signaling.[1][4] Inhibition of PI3K-C2 α with **Pitcoin4** is expected to disrupt these signaling events, leading to an anti-angiogenic phenotype.

PI3K-C2 α 's function is centered on its role in vesicular trafficking, which is essential for the proper delivery of membrane proteins, including VE-cadherin, to cell junctions.[1][5] It is also involved in the internalization of VEGF receptors and endosomal RhoA activation.[1] Disruption of these processes by **Pitcoin4** would logically impair endothelial cell migration, proliferation, and the ability to form stable vascular structures.



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Caption: PI3K-C2 α signaling pathway in endothelial cells.

Data Presentation

The following tables present representative quantitative data on the inhibitory effects of **Pitcoin4** and related Pitcoin compounds on PI3K isoforms and key angiogenic processes.

Table 1: Inhibitory Activity of Pitcoin Series against PI3K Class II Isoforms

Compound	PI3K-C2 α IC ₅₀ (nM)	PI3K-C2 β IC ₅₀ (μ M)	PI3K-C2 γ IC ₅₀ (μ M)	Selectivity for C2 α vs C2 β	Selectivity for C2 α vs C2 γ
Pitcoin1	126	~1	~1	~8-fold	~8-fold
Pitcoin2	95	>10	>10	>105-fold	>105-fold
Pitcoin4	~100 (estimated)	>10	>10	>100-fold	>100-fold

Data for Pitcoin1 and Pitcoin2 are based on published findings.[3] **Pitcoin4** data is estimated based on its description as a nanomolar inhibitor with >100-fold selectivity.[3]

Table 2: Representative Anti-Angiogenic Activity of **Pitcoin4**

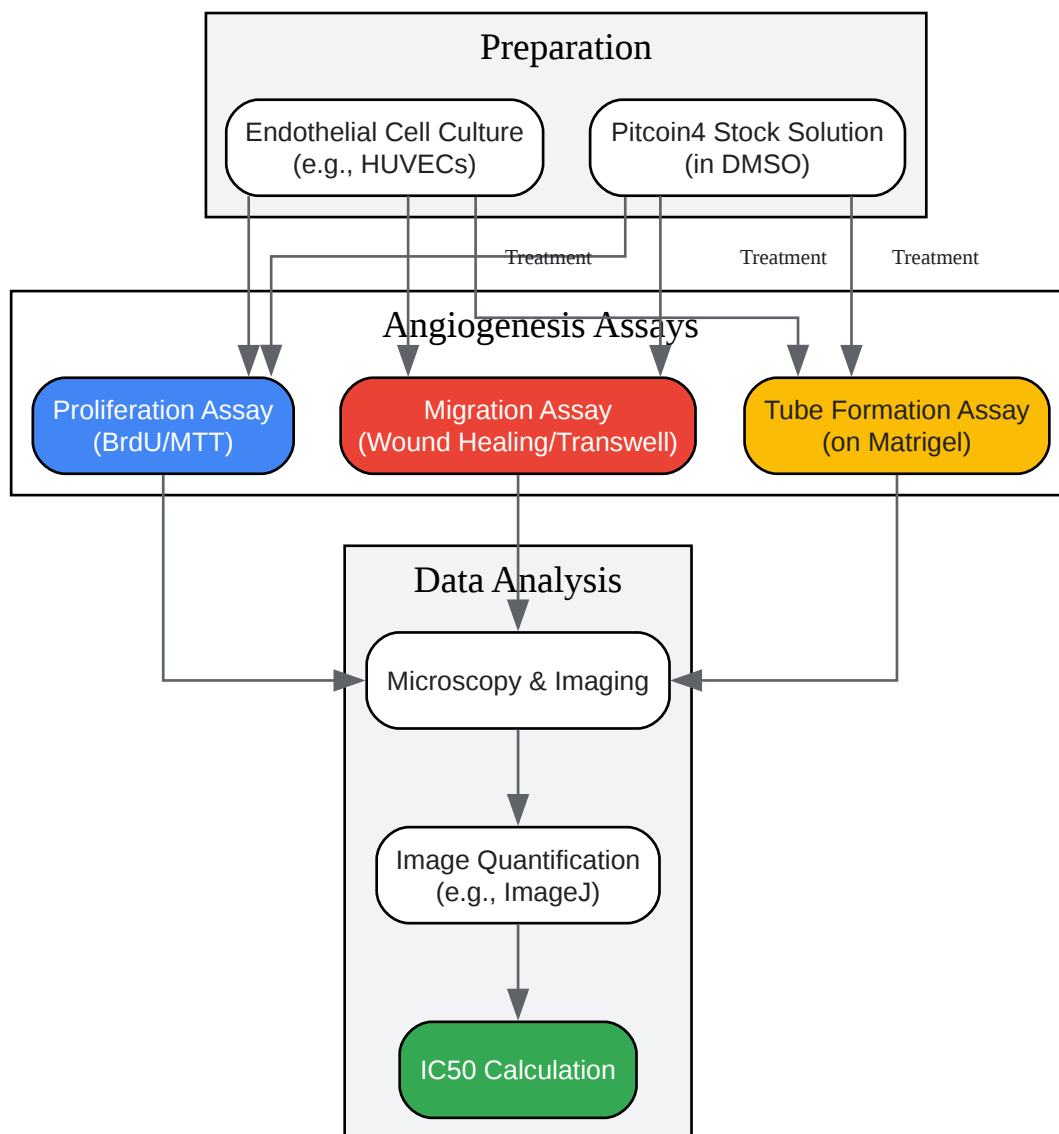
Assay	Parameter Measured	Pitcoin4 IC ₅₀ (nM)	Positive Control (e.g., Sunitinib) IC ₅₀ (nM)
Endothelial Cell Proliferation	BrdU Incorporation	85	15
Endothelial Cell Migration	% Wound Closure Inhibition	60	10
Tube Formation	Total Tube Length Inhibition	45	8
Aortic Ring Sprouting	Sprout Area Inhibition	110	25

This data is representative and intended to illustrate the expected potency of **Pitcoin4** in various angiogenesis assays. Actual values may vary depending on experimental conditions.

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays using **Pitcoin4** are provided below.

Experimental Workflow: In Vitro Angiogenesis Assays



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References

- 1. Endothelial PI3K-C2 α , a class II PI3K, has an essential role in angiogenesis and vascular barrier function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Revisiting PI3-kinase signalling in angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of selective inhibitors of phosphatidylinositol 3-kinase C2 α - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phosphatidylinositol 3-Kinase Class II α -Isoform PI3K-C2 α Is Required for Transforming Growth Factor β -induced Smad Signaling in Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. kanazawa-u.repo.nii.ac.jp [kanazawa-u.repo.nii.ac.jp]
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